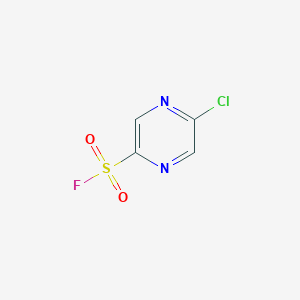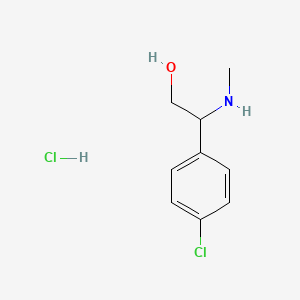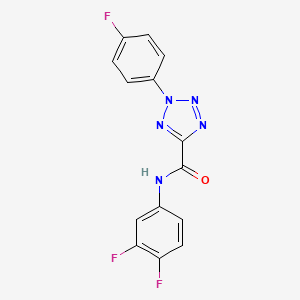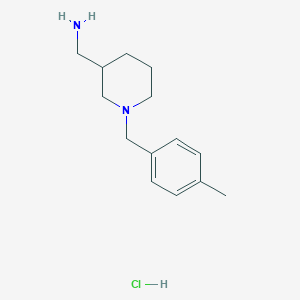
5-Chloropyrazine-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloropyrazine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2229069-46-7 . It has a molecular weight of 196.59 .
Synthesis Analysis
Sulfonyl fluorides, including this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method is compared with current methods, which mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H2ClFN2O2S/c5-3-1-8-4 (2-7-3)11 (6,9)10/h1-2H . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, have been involved in various chemical reactions . For instance, they have been used in photoredox-catalyzed aminofluorosulfonylation of unactivated olefins . Mechanistic studies demonstrate that amidyl radicals, alkyl radicals, and sulfonyl radicals are involved in this difunctionalization transformation .
Physical And Chemical Properties Analysis
This compound is a powder . It is stored at 4 degrees Celsius . More detailed physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
5-Chloropyrazine-2-sulfonyl fluoride has been used in various scientific research applications. It has been used as a tool to study the role of serine proteases in various biological processes such as blood coagulation, fibrinolysis, and inflammation. This compound has also been used to develop new drugs and therapies for various diseases such as cancer, Alzheimer's disease, and viral infections. Additionally, this compound has been used to study the structure and function of serine proteases and their inhibitors.
Mecanismo De Acción
Target of Action
5-Chloropyrazine-2-sulfonyl fluoride is a chemical compound with a molecular weight of 196.59 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Sulfonyl fluorides are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They strike a balance between reactivity and stability, which makes them attractive for various applications . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloropyrazine-2-sulfonyl fluoride has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. This compound is also relatively easy to synthesize and has been used by many researchers to obtain high purity this compound. However, there are some limitations to the use of this compound in lab experiments. It is a toxic compound and should be handled with care. Additionally, this compound may have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 5-Chloropyrazine-2-sulfonyl fluoride in scientific research. One direction is the development of new drugs and therapies that target serine proteases for the treatment of various diseases such as cancer, Alzheimer's disease, and viral infections. Another direction is the study of the structure and function of serine proteases and their inhibitors, which can lead to a better understanding of these enzymes and the development of new inhibitors. Additionally, this compound can be used to study the role of serine proteases in various biological processes such as blood coagulation, fibrinolysis, and inflammation, which can lead to a better understanding of these processes and the development of new therapies.
Métodos De Síntesis
5-Chloropyrazine-2-sulfonyl fluoride can be synthesized by the reaction of 5-chloropyrazine-2-sulfonamide with thionyl chloride in the presence of triethylamine. The resulting compound is then treated with hydrogen fluoride to obtain this compound. This synthesis method has been well established and has been used by many researchers to obtain high purity this compound.
Safety and Hazards
5-Chloropyrazine-2-sulfonyl fluoride is classified as a dangerous substance . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
It is known that sulfonyl fluoride groups can act as electrophiles in biochemical reactions . This suggests that 5-Chloropyrazine-2-sulfonyl fluoride could potentially interact with nucleophilic enzymes, proteins, and other biomolecules .
Cellular Effects
Compounds containing sulfonyl fluoride groups are known to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that sulfonyl fluoride groups can form covalent bonds with nucleophilic amino acids in proteins, potentially leading to enzyme inhibition or activation .
Propiedades
IUPAC Name |
5-chloropyrazine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-3-1-8-4(2-7-3)11(6,9)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYMYIQYDVDWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2456102.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2456104.png)
![1-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2456105.png)

![N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2456110.png)




![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456119.png)

![1,7-dimethyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2456123.png)